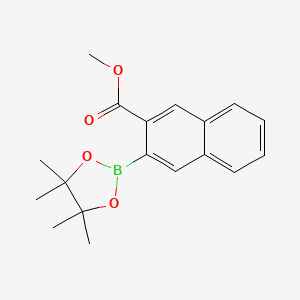

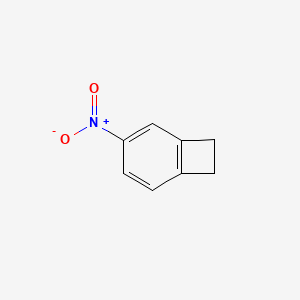

methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate

Overview

Description

Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate, also known as safrole methyl ether, is a chemical compound that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of various diseases and conditions.

Scientific Research Applications

DNA Binding and Staining Applications

DNA Minor Groove Binder Hoechst 33258 and its Analogues : Hoechst 33258 and its derivatives, known for their ability to bind to the minor groove of double-stranded B-DNA, are utilized in cell biology for chromosome and nuclear staining. These compounds serve as tools for analyzing nuclear DNA content values and plant chromosomes. Their application extends to radioprotectors and topoisomerase inhibitors, highlighting their versatility in drug design and molecular biology research (Issar & Kakkar, 2013).

Biopolymer Modification

Xylan Derivatives and Their Application Potential : Chemical modification of xylan into biopolymer ethers and esters with specific functional properties showcases the transformative applications of methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate. These modifications produce materials for drug delivery applications, highlighting the compound's role in developing new materials with tailored properties for medical and industrial applications (Petzold-Welcke et al., 2014).

Substitution for Safer Alternatives

Substitution of Bisphenol A : Research into safer alternatives for bisphenol A (BPA), due to its reproductive toxicity and endocrine-disrupting properties, includes the study of this compound and its analogs. This investigation underlines the ongoing effort to identify and utilize compounds that mitigate health risks associated with widely used industrial chemicals (den Braver-Sewradj et al., 2020).

Environmental Impact and Degradation

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : The environmental presence and impact of various esters, including this compound, are a concern due to their use in consumer products. Studies on parabens, which share functional similarities with this compound, provide insight into the ecological implications of these compounds' widespread use and continuous release into the environment (Haman et al., 2015).

Pharmacological Applications and Toxicology

Chemistry, Toxicology, Pharmacology, and Pharmacokinetics of Idebenone : While not directly about this compound, research on idebenone, a related compound, provides valuable insights into the pharmacological applications and safety profile of synthetic compounds with complex molecular structures. Idebenone's role as a free radical scavenger and its potential benefits for neurological disorders illuminate the broader therapeutic potential of structurally complex molecules (Zs.-Nagy, 1990).

properties

IUPAC Name |

methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYKVVEDMUXTO-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

![3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3136076.png)

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)